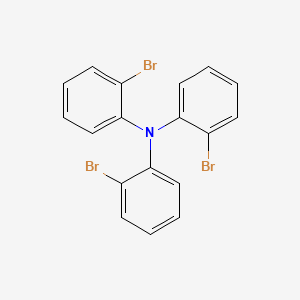
Tris(2-bromophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-bromophenyl)amine is an organic compound with the chemical formula C18H12Br3N. It is a derivative of triphenylamine, where each phenyl ring is substituted with a bromine atom at the ortho position. This compound is known for its unique electronic properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Tris(2-bromophenyl)amine can be synthesized through a palladium-catalyzed cross-coupling reaction. The typical synthetic route involves the reaction of 2-bromophenylboronic acid with triphenylamine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature range of 80-120°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
Tris(2-bromophenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are useful in photoredox catalysis.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other radical initiators.
Substitution: Nucleophiles such as amines, thiols, and phosphines are used for substitution reactions.
Major Products
科学的研究の応用
Tris(2-bromophenyl)amine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of tris(2-bromophenyl)amine involves the formation of radical cations upon oxidation. These radical cations are highly reactive and can participate in various electron transfer processes. The molecular targets and pathways involved include the oxidation of sulfides to sulfoxides and the co-oxidation of phosphines to phosphine oxides .
類似化合物との比較
Similar Compounds
Tris(4-bromophenyl)amine: Similar in structure but with bromine atoms at the para position.
Tris(2,4-dibromophenyl)amine: Contains additional bromine atoms at the para position.
Uniqueness
Tris(2-bromophenyl)amine is unique due to its ortho-substituted bromine atoms, which influence its electronic properties and reactivity. This makes it particularly useful in photoredox catalysis and other applications where precise control of electronic properties is required .
特性
分子式 |
C18H12Br3N |
|---|---|
分子量 |
482.0 g/mol |
IUPAC名 |
2-bromo-N,N-bis(2-bromophenyl)aniline |
InChI |
InChI=1S/C18H12Br3N/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H |
InChIキー |
SCOSSZWZHRIHRR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N(C2=CC=CC=C2Br)C3=CC=CC=C3Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


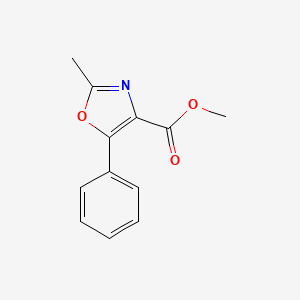
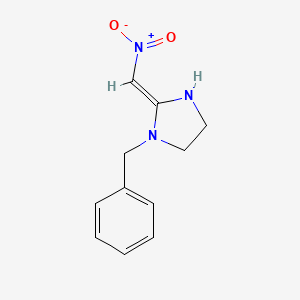
![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)
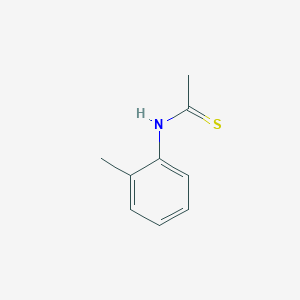
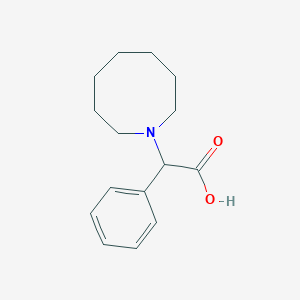
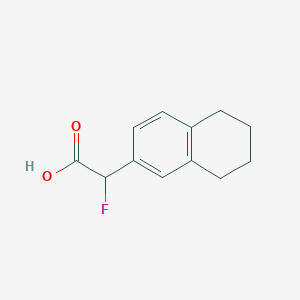
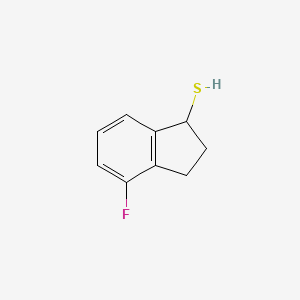
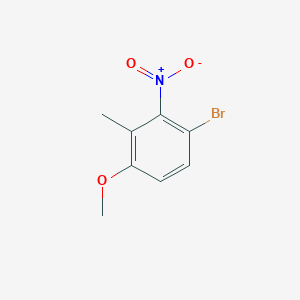
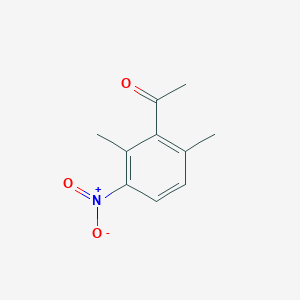
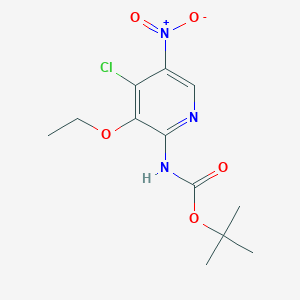
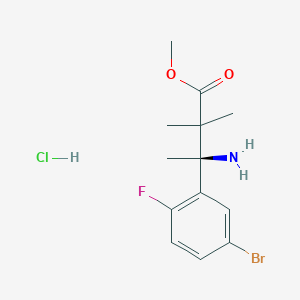
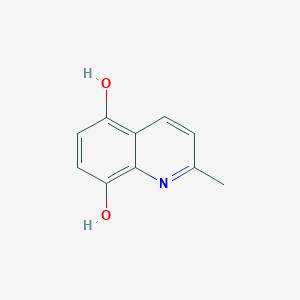
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
